molecular formula C18H27NO5 B7122248 N-[(2,6-dimethyloxan-4-yl)methyl]-2,4,5-trimethoxybenzamide

N-[(2,6-dimethyloxan-4-yl)methyl]-2,4,5-trimethoxybenzamide

Cat. No.: B7122248
M. Wt: 337.4 g/mol
InChI Key: OJERHDPKFDDVIE-UHFFFAOYSA-N
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Description

N-[(2,6-dimethyloxan-4-yl)methyl]-2,4,5-trimethoxybenzamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzamide core substituted with three methoxy groups and a dimethyloxan-4-yl moiety, which contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(2,6-dimethyloxan-4-yl)methyl]-2,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-11-6-13(7-12(2)24-11)10-19-18(20)14-8-16(22-4)17(23-5)9-15(14)21-3/h8-9,11-13H,6-7,10H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJERHDPKFDDVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CNC(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethyloxan-4-yl)methyl]-2,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The starting material, 2,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Dimethyloxan-4-yl Moiety: The dimethyloxan-4-yl moiety is introduced through a nucleophilic substitution reaction. The benzamide core is reacted with a suitable alkylating agent, such as 2,6-dimethyloxan-4-ylmethyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethyloxan-4-yl)methyl]-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(2,6-dimethyloxan-4-yl)methyl]-2,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethyloxan-4-yl)methyl]-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-dimethyloxan-4-yl)methyl]-4-(1,2,4-triazol-4-yl)benzamide: Shares a similar core structure but with a triazole ring instead of methoxy groups.

    N-[(2,6-dimethyloxan-4-yl)methyl]-N,N,N’,N’-tetramethylguanidine: Contains a guanidine moiety, offering different chemical properties and reactivity.

Uniqueness

N-[(2,6-dimethyloxan-4-yl)methyl]-2,4,5-trimethoxybenzamide is unique due to its combination of a benzamide core with three methoxy groups and a dimethyloxan-4-yl moiety. This unique structure imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

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